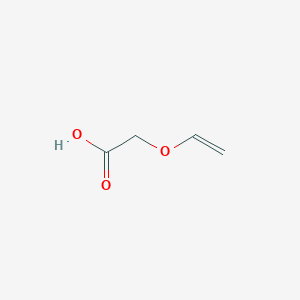
2-(Vinyloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Vinyloxy)acetic acid is an organic compound characterized by the presence of a vinyl ether group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of vinyl acetate with acetic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of ethylene and acetic acid as starting materials. The reaction is carried out in the presence of oxygen and a palladium catalyst, which promotes the formation of the vinyl ether group. The process includes steps for reaction, separation, and purification to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Vinyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted vinyl ethers.
Aplicaciones Científicas De Investigación
2-(Vinyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Mecanismo De Acción
The mechanism of action of 2-(Vinyloxy)acetic acid involves its ability to undergo polymerization and form cross-linked networks. The vinyl ether group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including proteins and cell membranes, making them useful in biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Vinyloxy)ethyl acetate: Similar in structure but contains an acetate group instead of an acetic acid moiety.
Vinyl acetate: Contains a vinyl group attached to an acetate group, commonly used in the production of polyvinyl acetate.
Uniqueness
2-(Vinyloxy)acetic acid is unique due to its combination of a vinyl ether group and an acetic acid moiety, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer chemistry and materials science.
Propiedades
Fórmula molecular |
C4H6O3 |
|---|---|
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
2-ethenoxyacetic acid |
InChI |
InChI=1S/C4H6O3/c1-2-7-3-4(5)6/h2H,1,3H2,(H,5,6) |
Clave InChI |
RPYQPOCMVAEGHP-UHFFFAOYSA-N |
SMILES canónico |
C=COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
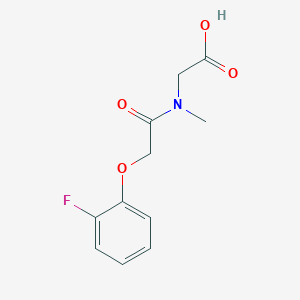
![4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B14789576.png)

![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14789583.png)
![tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14789585.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)
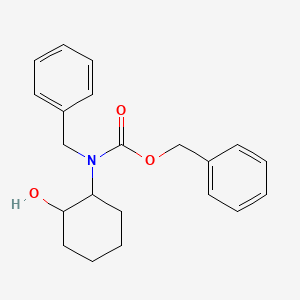
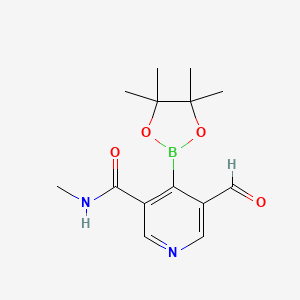
![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)
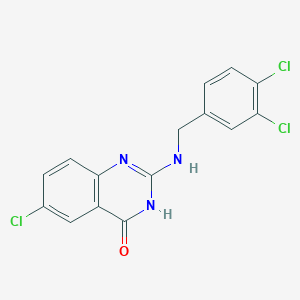
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
